Tert-butyl (6-bromonaphthalen-2-yl)carbamate
Description
Tert-butyl (6-bromonaphthalen-2-yl)carbamate is a carbamate-protected aromatic amine derivative featuring a naphthalene core substituted with a bromine atom at the 6-position and a tert-butoxycarbonyl (Boc) group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) . Its spectroscopic data, including $^{13}\text{C NMR}$ ($\delta$ 158.0 for the carbonyl carbon), aligns with literature values for structurally analogous carbamates .
Properties
IUPAC Name |
tert-butyl N-(6-bromonaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJSIVVEEVRPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Optimization
The most straightforward route involves treating 6-bromonaphthalen-2-amine (5 ) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a non-nucleophilic base. Triethylamine or 4-dimethylaminopyridine (DMAP) in anhydrous dimethylformamide (DMF) facilitates the formation of the carbamate bond at room temperature. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, followed by elimination of the tert-butoxy group (Figure 1).
Reaction Conditions
Purification and Characterization
Crude product is purified via flash chromatography (ethyl acetate/hexanes, 1:3) to isolate tert-butyl (6-bromonaphthalen-2-yl)carbamate as a white solid. Key characterization data include:
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1H NMR (500 MHz, CDCl3): δ 8.31 (s, 1H, Ar-H), 7.92 (dd, J = 8.5 Hz, 1H, Ar-H), 7.75 (d, J = 8.5 Hz, 1H, Ar-H).
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13C NMR : 155.2 ppm (C=O), 80.1 ppm (C(CH3)3), 28.3 ppm (C(CH3)3).
Alternative Routes from 6-Bromo-2-naphthol
Conversion to 6-Bromonaphthalen-2-amine
6-Bromo-2-naphthol (4 ) serves as a starting material for indirect synthesis. A two-step process involves:
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Bromination : Treatment with bromine in methylene chloride yields 1,6-dibromo-2-naphthol, followed by selective reduction using sodium bisulfite to isolate 6-bromo-2-naphthol.
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Amination : Mizuno-Yamano alkylation-Smiles rearrangement converts the hydroxyl group to an amine. 6-Bromo-2-naphthol reacts with 2-bromo-2-methylpropanamide in dimethylacetamide (DMA) under basic conditions, followed by acidic hydrolysis to yield 6-bromonaphthalen-2-amine.
Key Challenges :
Direct Carbamate Formation from 6-Bromo-2-naphthol
A less common approach involves Mitsunobu coupling of 6-bromo-2-naphthol with N-trityl-L-serine methyl ester (11 ) using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. Subsequent deprotection of the trityl and o-nitrobenzenesulfonyl groups yields this compound.
Optimization Insights :
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Protecting Groups : o-Nitrobenzenesulfonyl enhances nucleophilicity, while trityl prevents β-elimination.
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Yield : 88% after Mitsunobu coupling, dropping to 80% post-deprotection.
Comparative Analysis of Synthetic Methods
Advantages of Direct Boc Protection :
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Minimal purification steps.
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No requirement for hazardous reagents (e.g., DIAD).
Limitations of Alternative Routes :
Industrial-Scale Considerations
Solvent and Reagent Selection
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Bromination : Methylene chloride preferred for its low boiling point and compatibility with aqueous workups.
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Methylation : Butanol reduces phase separation issues during methylation with methyl bromide.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (6-bromonaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: Tert-butyl (6-bromonaphthalen-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives, which are valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel drug candidates targeting specific biological pathways .
Industry: The compound finds applications in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific properties, making it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl (6-bromonaphthalen-2-yl)carbamate is not well-documented in the literature. as a carbamate derivative, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the modulation of biological pathways and the exertion of specific biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares tert-butyl (6-bromonaphthalen-2-yl)carbamate with structurally related carbamates containing bromine or other halogens on aromatic systems:
Key Observations:
Aromatic System Influence: The naphthalene core in the target compound provides extended conjugation and steric bulk compared to quinoline or benzene derivatives, influencing solubility (lower polarity) and reactivity in cross-coupling reactions . Pyridine-based analogs (e.g., ) exhibit higher polarity due to the nitrogen atom, enhancing solubility in polar aprotic solvents like DMF or DMSO.
Substituent Effects: The 6-bromo position on naphthalene offers steric accessibility for metal-catalyzed reactions, whereas 2-bromo on pyridine () may face electronic deactivation due to the nitrogen's meta-directing effects. Amino groups (e.g., ) introduce hydrogen-bonding capability, increasing solubility in aqueous media but requiring protection during synthetic steps.
Cross-Coupling Reactivity
- Target Compound : The bromine on naphthalene participates efficiently in Suzuki-Miyaura couplings with aryl boronic acids, as seen in analogous naphthalene systems .
- Pyridine Analogs : Bromine on pyridine (e.g., ) shows slower coupling rates due to electron-withdrawing effects of the ring nitrogen, often necessitating optimized catalysts (e.g., Pd(PPh$3$)$4$) .
Boc Deprotection
- The Boc group in all listed compounds is cleaved under acidic conditions (e.g., HCl/dioxane). However, naphthalene-based derivatives (target compound) require longer reaction times compared to pyridine analogs () due to reduced protonation susceptibility of the carbamate oxygen .
Spectroscopic Distinctions
- $^{13}\text{C NMR}$: The target compound’s carbonyl carbon resonates at $\delta$ 158.0, similar to quinoline derivatives ($\delta$ 157–159) . Pyridine-based carbamates (e.g., ) show upfield shifts ($\delta$ 152–155) due to electron-withdrawing nitrogen effects.
- Mass Spectrometry :
- The molecular ion peak for the target compound ($m/z$ 322.20) is distinct from smaller pyridine analogs (e.g., $m/z$ 273.13 for ).
Q & A
Q. What are the key considerations for synthesizing Tert-butyl (6-bromonaphthalen-2-yl)carbamate with high purity?
- Methodological Answer : Synthesis typically involves protecting group strategies, such as introducing the tert-butyl carbamate (Boc) group to the amine moiety of 6-bromonaphthalen-2-amine. Critical steps include:
- Reagent Selection : Use Boc anhydride in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere to minimize side reactions .
- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent Boc group cleavage .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators (NIOSH-approved) if aerosolization occurs .
- Ventilation : Conduct experiments in fume hoods with ≥100 fpm airflow to limit inhalation exposure .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving the bromine moiety be optimized for this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(dppf)Cl₂ in DMF/H₂O (3:1) at 80–100°C .
- Base Selection : Use K₂CO₃ or Cs₂CO₃ to enhance reactivity; monitor pH to avoid Boc deprotection .
- Kinetic Analysis : Employ GC-MS or in situ NMR to track aryl boronate coupling efficiency .
- Contamination Mitigation : Pre-purify reagents via freeze-pump-thaw cycles to remove oxygen, which deactivates catalysts .
Q. How should researchers resolve contradictions between NMR and X-ray crystallography data during structural confirmation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate with mass spectrometry (HRMS) and IR to confirm functional group integrity .
- Computational Refinement : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Crystallographic Reanalysis : Re-examine SHELX refinement parameters (e.g., thermal displacement factors) to identify model errors .
Q. What computational strategies are effective for predicting the reactivity of this compound in drug discovery?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on the bromine atom’s electrophilic role .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous vs. lipid bilayer environments .
- QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using MOE or Schrödinger .
Q. What is the mechanistic role of the tert-butyl carbamate group in peptide synthesis applications?
- Methodological Answer :
- Protection/Deprotection : The Boc group shields amines during solid-phase synthesis. Deprotection uses TFA/DCM (1:4) for 30 minutes, followed by neutralization with DIEA .
- Steric Effects : The bulky tert-butyl group minimizes undesired side reactions (e.g., diketopiperazine formation) in peptide cyclization .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Boc cleavage occurs rapidly in TFA (t₁/₂ < 10 min at 25°C) but is stable in dilute HCl (pH > 3) .
- Basic Conditions : Hydrolysis accelerates at pH > 10 (e.g., NaOH/MeOH), forming 6-bromonaphthalen-2-amine .
- Oxidative Stability : Resists H₂O₂ (3% v/v) but degrades in mCPBA due to naphthalene ring epoxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
